beta-Farnesene - d6
Description
Fundamental Principles of Isotopic Labeling in Biochemical and Chemical Investigations
Isotopic labeling is a powerful technique used to trace the journey of an atom or molecule through a chemical reaction, metabolic pathway, or biological system. wikipedia.orgontosight.ai The core principle involves the substitution of one or more atoms within a molecule of interest with one of its isotopes. wikipedia.org Isotopes are variants of a particular element that possess the same number of protons but a different number of neutrons, resulting in a different atomic mass. musechem.com This substitution creates a "labeled" compound that is chemically and biologically almost identical to its unlabeled counterpart, allowing it to participate in natural processes without significantly altering them. wikipedia.orgmetwarebio.com
The key advantage of isotopic labeling is that the labeled molecules can be distinguished from their unlabeled forms using various analytical techniques. musechem.com The choice of isotope and detection method depends on the nature of the investigation. Stable, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are commonly used. metwarebio.comcernobioscience.com These are detected based on their mass difference using mass spectrometry (MS) or by their unique nuclear properties in nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgmetwarebio.com Alternatively, radioactive isotopes (radionuclides) like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) can be employed; their decay is monitored using techniques such as scintillation counting or autoradiography. wikipedia.orgmetwarebio.com
This methodology provides invaluable insights into reaction mechanisms, metabolic fluxes, pharmacokinetics, and the structure of complex molecules. ontosight.aifiveable.mefiveable.me By tracking the position and movement of the isotopic label in the products of a reaction or metabolic process, scientists can deduce the intricate steps involved. wikipedia.orgfiveable.me
| Isotope | Type | Common Detection Method(s) | Primary Application Area |
|---|---|---|---|
| Deuterium (²H or D) | Stable | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Metabolic pathway analysis, pharmacokinetic studies, reaction mechanisms. wikipedia.orgmusechem.com |
| Carbon-13 (¹³C) | Stable | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Metabolic flux analysis, structural elucidation. fiveable.mefiveable.me |
| Nitrogen-15 (¹⁵N) | Stable | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Protein and nucleic acid studies. cernobioscience.com |
| Oxygen-18 (¹⁸O) | Stable | Mass Spectrometry (MS) | Enzyme mechanism studies, metabolic pathway tracing. fiveable.me |
| Tritium (³H) | Radioactive | Liquid Scintillation Counting, Autoradiography | Drug discovery, ADME (absorption, distribution, metabolism, and excretion) studies. musechem.com |
| Carbon-14 (¹⁴C) | Radioactive | Liquid Scintillation Counting, Autoradiography | Geochronology, ADME studies. musechem.commetwarebio.com |
Significance of Deuterated Terpenoids as Probes in Advanced Scientific Inquiry
Terpenoids are a vast and diverse class of naturally occurring organic compounds derived from isoprene (B109036) units. mdpi.com They play crucial roles in plant physiology, from acting as hormones to serving as defense compounds. mdpi.com Deuterated terpenoids, which are terpenoid molecules where one or more hydrogen atoms have been replaced by deuterium, have become indispensable tools for investigating the complex world of terpene biosynthesis and function. nih.govbeilstein-journals.org
The use of deuterium labeling in terpenoid research allows scientists to probe the stereochemical course of cyclization reactions, which are fundamental to the formation of the diverse terpene skeletons. rsc.org For instance, by incubating labeled precursors in deuterium oxide (D₂O), researchers can track the incorporation of deuterium into the final product, revealing specific details about protonation and rearrangement steps in the reaction mechanism. rsc.orgnih.gov This approach has been instrumental in understanding the function of terpene cyclases, the enzymes that catalyze these complex transformations. nih.gov
Furthermore, deuterated terpenoids are used to study metabolic pathways and de novo synthesis in organisms. nih.gov A deuterium oxide-based labeling approach can efficiently determine the extent to which volatile terpenes are newly synthesized in response to external stimuli, such as plant defense elicitors. nih.gov The production of fully deuterated terpenes by fermentation in deuterated media has also been achieved, opening up applications in structural elucidation, biosynthetic studies using inverse feeding experiments, and pharmacokinetic investigations. nih.govbeilstein-journals.org Despite the strong kinetic isotope effect of deuterium, which can slow down metabolic processes, organisms can produce these heavily labeled compounds, providing unique probes for advanced research. nih.govbeilstein-journals.org
| Research Area | Methodology | Key Findings/Insights | Reference(s) |
|---|---|---|---|
| Biosynthesis & Reaction Mechanisms | Incubation of precursors with D₂O; analysis by MS and NMR. | Elucidation of stereochemical pathways in terpene cyclizations; identification of protonation-initiated steps and hydrogen tunneling in enzyme catalysis. | rsc.orgnih.gov |
| Metabolic Flux Analysis | Feeding organisms deuterated precursors or growing them in deuterated media. | Quantification of de novo synthesis of volatile terpenes under specific conditions (e.g., stress response); tracing metabolic routes. | nih.gov |
| Structural Biology | Production of fully deuterated terpenes for analysis. | Potential use in neutron crystallography, which benefits from the enhanced visibility of deuterium compared to hydrogen. | nih.gov |
| Pharmacokinetics | Using deuterated compounds as internal standards or tracers. | Tracing the catabolites of a pharmacological agent to understand its absorption, distribution, metabolism, and excretion (ADME). | nih.gov |
| Ecological Chemistry | Use of deuterated pheromones in field or lab experiments. | Investigation of chemical signaling dynamics, such as pheromone emission and signal reinforcement in insect communication. | mpg.de |
Overview of Beta-Farnesene-d6 as a Specialized Research Compound
Beta-Farnesene-d6 is the deuterated form of (E)-β-farnesene. medchemexpress.commedchemexpress.com (E)-β-farnesene is a naturally occurring sesquiterpene that functions as a critical chemical signal in the natural world, most notably as an alarm pheromone for many species of aphids. mpg.demedchemexpress.com When attacked by a predator, aphids release (E)-β-farnesene, which alerts other aphids in the vicinity to the danger. mpg.de
As a specialized research compound, beta-farnesene-d6 serves as an ideal internal standard and tracer for studies involving its non-deuterated counterpart. Because its chemical properties are nearly identical to the natural pheromone, it behaves in the same way in biological and environmental systems. However, its increased mass due to the six deuterium atoms allows it to be distinguished and quantified separately by mass spectrometry.
A significant research application of beta-farnesene-d6 was in an experiment to determine whether aphid colonies amplify their alarm signals. mpg.de Researchers synthesized a d6-labeled version of (E)-β-farnesene ( medchemexpress.commedchemexpress.commedchemexpress.comuni-konstanz.deuni-konstanz.deuni-konstanz.de-²H₆-(E)-β-farnesene) and exposed pea aphids to it. mpg.de By analyzing the volatile chemicals released by the aphids after exposure, they could determine if the aphids re-released the deuterated compound or if they released their own, unlabeled (E)-β-farnesene. This elegant use of an isotopic label allowed the scientists to investigate the dynamics of chemical communication and signal reinforcement within the aphid population without the results being confounded by the presence of the original chemical stimulus. mpg.de This study highlights the precision and clarity that deuterated compounds like beta-farnesene-d6 bring to ecological and biochemical research.
| Compound Name | Synonym(s) | Molecular Formula | General Class | Key Research Role |
|---|---|---|---|---|
| beta-Farnesene-d6 | (E)-β-Farnesene-d6; trans-β-Farnesene-d6 | C₁₅H₁₈D₆ | Deuterated Sesquiterpene | Isotopic tracer for studying aphid alarm pheromone signaling. mpg.demedchemexpress.com |
| (E)-β-Farnesene | trans-β-Farnesene | C₁₅H₂₄ | Sesquiterpene | Aphid alarm pheromone. mpg.de |
| Deuterium Oxide | D₂O; Heavy Water | D₂O | Isotopic Solvent | Deuterium source for labeling studies in aqueous media. rsc.orgnih.gov |
| 10,11-epoxy-(E)-β-farnesene | Not applicable | C₁₅H₂₄O | Epoxide; Terpenoid Intermediate | Chemical intermediate in the synthesis of beta-farnesene-d6. mpg.de |
| (E)-4-methyl-8-methylenedeca-4,9-dienal | Not applicable | C₁₂H₁₈O | Aldehyde; Terpenoid Intermediate | Chemical intermediate in the synthesis of beta-farnesene-d6. mpg.de |
Properties
CAS No. |
1092965-77-9 |
|---|---|
Molecular Formula |
C15H18D6 |
Molecular Weight |
210.39 |
Purity |
95% min. |
Synonyms |
beta-Farnesene - d6 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Enrichment Strategies
Chemoenzymatic Synthesis of Beta-Farnesene-d6 and its Deuterated Precursors
Chemoenzymatic synthesis leverages enzymes for complex transformations that are often challenging to achieve through traditional organic chemistry, while chemical methods are employed to create the necessary deuterated building blocks. mdpi.comunimi.it This synergistic approach is particularly effective for producing isotopically labeled natural products like beta-farnesene (B105247).
The precise placement of deuterium (B1214612) atoms (regiospecificity) on a sesquiterpenoid framework is a key challenge. Various chemical techniques have been developed to achieve this. One effective strategy involves the hydrogen isotope exchange (HIE), where protons in specific locations on a molecule are swapped for deuterons. rsc.org
For farnesene-related structures, specific methods have been demonstrated. For instance, α-farnesene deuterated at the C1 or C4 positions has been synthesized through the regiospecific deuteration of a 2-geranyl-3-methylsulpholene intermediate. researchgate.net This process involves deprotonation at a specific carbon using a strong base, followed by quenching the resulting anion with a deuterium source like D₂O. researchgate.net Another approach involves the organocatalytic α-deuteration of Michael acceptors such as enals and enones, which can serve as precursors. nih.gov This method uses D₂O as the deuterium source in the presence of an amine catalyst. nih.gov In some cases, powerful but costly reagents have been used, such as quenching an Anastasia reaction with deuterated sulfuric acid and deuterium oxide, which resulted in 100% deuterium incorporation in one study. cardiff.ac.uk These chemical methods are vital for preparing specifically labeled precursors that can then be used in enzymatic reactions.
The core of chemoenzymatic synthesis lies in feeding deuterated substrates to enzymes capable of producing the target molecule. Terpene synthases (TPS) are a class of enzymes that convert acyclic precursors like farnesyl diphosphate (B83284) (FDP) into a vast array of cyclic and acyclic terpenes. rsc.org By providing these enzymes with deuterium-enriched FDP, deuterated terpenes can be produced.
For example, studies have successfully incubated deuterated FDP with terpene synthases to produce various sesquiterpenes, including (E)-β-farnesene. rsc.org A notable experiment used [12,12,12,13,13,13-²H₆]-farnesyl diphosphate (d₆-FDP) with germacrene A synthase, demonstrating that the isotopic substitution significantly influenced the product distribution, a finding that provides insight into the reaction mechanism. acs.org The synthesis of these deuterated precursors often involves a combination of enzymatic and chemical steps. Multi-enzyme cascades can build deuterated FDP from smaller, more accessible deuterated molecules like dimethylallyl diphosphate (DMADP) and isopentenyl diphosphate (IDP). doi.org The deuterated IDP itself can be synthesized enzymatically; for instance, studies using (S)-[2-²H]IPP as a substrate for FPP synthase showed successful incorporation of deuterium into the final FPP product. nih.gov
| Enzyme/System | Deuterated Substrate | Key Findings | Reference |
| Terpene Synthases (TPS4, TPS5) | Deuterated Farnesyl Diphosphate (FDP) | Produced acyclic terpenes including (E)-β-farnesene. | rsc.org |
| Germacrene A Synthase (GAS) | [12,12,12,13,13,13-²H₆]-Farnesyl Diphosphate (d₆-FDP) | Isotopic labeling altered the product distribution, indicating a branched reaction mechanism. | acs.org |
| 7-epizingiberene synthase (EZS) | (2Z,6Z)-[6-²H]-Farnesyl Diphosphate | Used to investigate hydride shifts during the catalytic mechanism. | cardiff.ac.uk |
| FPP Synthase | (S)-[2-²H]Isopentenyl Diphosphate (IPP) | Deuterium was successfully incorporated into the farnesyl diphosphate product. | nih.gov |
| Multi-enzyme cascade (CHK, IPK, GsFDPS, ScGDS) | Deuterated Prenol/Isoprenol | Demonstrates a pathway to convert simple deuterated alcohols into complex terpenes. | doi.org |
Regiospecific Deuteration Techniques for Sesquiterpenoid Scaffolds
Isotopic Labeling Patterns and Deuterium Incorporation Analysis
After synthesis, it is critical to confirm that deuterium has been incorporated and to determine its precise location and abundance within the molecule. A suite of advanced analytical techniques is employed for this purpose.
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a primary tool. It allows for the detection of the mass shift corresponding to the number of deuterium atoms incorporated. cardiff.ac.uk Tandem mass spectrometry (LC-MS²) can further help assess which positions in the molecule are enriched with deuterium. nih.gov For detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. Both ¹H NMR and ¹³C NMR can reveal the positions of deuterium atoms. cardiff.ac.uk The absence of a proton signal in ¹H NMR or the presence of characteristic upfield shifts for carbons bonded to deuterium in ¹³C NMR provides direct evidence of labeling patterns. beilstein-journals.org More recently, single-cell mass spectrometry (scMS) has been used to monitor the incorporation of isotopically labeled precursors into biosynthetic pathways in real-time within single cells. biorxiv.orgbiorxiv.org A novel and highly precise technique is Molecular Rotational Resonance (MRR) spectroscopy, which can unambiguously determine the exact location of deuterium atoms, identify different isotopomers, and even determine the absolute stereochemistry of chiral-deuterated molecules. marquette.edu
| Analytical Technique | Information Provided | Reference |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantifies product profile and confirms mass increase due to deuterium incorporation. | cardiff.ac.uk |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determines the precise location of deuterium atoms within the molecule. | cardiff.ac.ukbeilstein-journals.org |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS²) | Helps identify which fragments of the molecule contain deuterium, aiding in localization. | nih.gov |
| Single Cell Mass Spectrometry (scMS) | Monitors the rate of synthesis and incorporation of labeled precursors in single cells. | biorxiv.orgbiorxiv.org |
| Molecular Rotational Resonance (MRR) Spectroscopy | Unambiguously identifies isotopomers and determines absolute stereochemistry of deuterated molecules. | marquette.edu |
Advancements in Stereoselective Synthesis of Deuterated Beta-Farnesene Analogs
Controlling the three-dimensional arrangement of atoms (stereochemistry) during synthesis is a significant challenge, especially when introducing isotopic labels. Advancements in catalysis are paving the way for the stereoselective synthesis of deuterated compounds. While methods specific to beta-farnesene-d6 are still emerging, progress in related areas demonstrates clear potential.
A key advancement is the use of chiral catalysts. For example, regio- and enantioselective hydrodeuteration of aryl alkenes has been achieved using a chiral copper-hydride catalyst. marquette.edu This approach allows for the introduction of a deuterium atom at a specific position and with a specific spatial orientation, creating a chiral center. marquette.edu Such methodologies could be adapted for the stereoselective deuteration of farnesene (B8742651) or its precursors.
Stereocontrol can also be exerted during the synthesis of the molecular backbone before the enzymatic step. The synthesis of a specific stereoisomer of a precursor, such as (2Z,6Z)-farnesyl diphosphate, was achieved with high selectivity using a Still-Gennari modified Horner-Wadsworth-Emmons reaction. cardiff.ac.uk This stereochemically defined precursor was then used in an enzymatic reaction, ensuring the resulting product had the desired stereochemistry. cardiff.ac.uk These examples of stereocontrol, both in the deuteration step itself and in the synthesis of precursors, represent significant progress toward the precise, three-dimensional construction of complex deuterated molecules like beta-farnesene analogs.
Application in Enzymatic Mechanism Elucidation
Probing Terpene Synthase Reaction Mechanisms with Deuterated Substrates
Terpene synthases are a diverse class of enzymes that catalyze the conversion of acyclic prenyl diphosphates, such as farnesyl diphosphate (B83284) (FPP), into a vast array of cyclic and acyclic terpenes. rsc.orgrsc.org The reactions they catalyze are some of the most complex in nature, often involving a series of carbocationic intermediates and rearrangements. nih.gov The use of deuterated substrates, including analogs of beta-farnesene-d6, has been instrumental in dissecting these reaction cascades. iomcworld.comdb-thueringen.de
The cyclization of FPP by sesquiterpene synthases is initiated by the ionization of the substrate to form a farnesyl cation. capes.gov.br This highly reactive intermediate then undergoes a series of cyclizations and rearrangements, the course of which is dictated by the enzyme's active site architecture. nih.govresearchgate.net Deuterium (B1214612) labeling provides a powerful method to study the stability of these carbocation intermediates and trace their rearrangement pathways.
The introduction of deuterium atoms can influence the stability of carbocations through hyperconjugation. This effect, though subtle, can alter the product distribution of a reaction, providing insights into the structure and preferred reaction channels of the intermediates. rsc.org For instance, in studies with multiproduct terpene synthases from Zea mays, deuterated FPP analogs were used to investigate the stabilization of carbocationic intermediates. rsc.org The observed changes in the product profile, with an enhanced formation of alcohols over olefins, pointed to the influence of deuterium on the stability and deprotonation pathways of the carbocation intermediates. rsc.org
Furthermore, isotopic labeling experiments, often coupled with computational methods like quantum mechanics/molecular mechanics (QM/MM) simulations, have been employed to map the intricate cascade of reactions. researchgate.net These combined approaches allow researchers to visualize the step-by-step transformation of the substrate within the enzyme's active site, identifying key residues involved in stabilizing the fleeting carbocation intermediates. researchgate.net
Hydride shifts are common and critical steps in many terpene cyclization cascades, allowing for the migration of a hydride ion (H-) from one part of the molecule to another. These transfers are essential for the formation of the final terpene skeleton. Isotopic labeling with deuterium is a definitive method for tracking these hydride migrations. researchgate.net
By synthesizing substrates with deuterium atoms at specific positions, researchers can follow the path of the deuterium label in the final product. If the deuterium atom has moved to a new position, it provides direct evidence of a hydride shift. This technique has been used to unravel the mechanisms of numerous terpene synthases. For example, isotopic labeling studies have been crucial in confirming proposed mechanisms involving 1,5-hydride shifts in the biosynthesis of various terpenoids. princeton.edu The position of the deuterium in the product molecule can confirm or rule out proposed mechanistic pathways involving specific hydride transfers.
Investigation of Carbocation Intermediate Stability and Rearrangements
Determination of Kinetic Isotope Effects in Biosynthetic Pathways
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. libretexts.org Measuring KIEs provides invaluable information about the rate-determining step of a reaction and the nature of the transition state. princeton.edulibretexts.org In the context of terpene biosynthesis, deuterated substrates like farnesene-d6 analogs are used to determine KIEs and thereby dissect the enzymatic mechanism.
When a C-H bond is broken in the rate-determining step of a reaction, replacing the hydrogen with a deuterium atom typically leads to a significant decrease in the reaction rate, a phenomenon known as a primary kinetic isotope effect. libretexts.org By measuring the rates of reaction for the non-deuterated and deuterated substrates, the magnitude of the KIE can be calculated. A significant primary KIE provides strong evidence that C-H bond cleavage is part of the rate-limiting step.
Conversely, secondary kinetic isotope effects, where the isotopic substitution is at a position not directly involved in bond breaking, can provide information about changes in hybridization or the electronic environment at a particular atom during the transition state. libretexts.org For example, studies on multiproduct terpene synthases from Zea mays utilized deuterated GDP and FDP substrates to measure KIEs. rsc.org The results revealed primary kinetic isotope effects on the deprotonation steps, which terminate the reaction, and also secondary effects stemming from the reduced stabilization of carbocation intermediates via hyperconjugation. rsc.org These KIE studies have been instrumental in understanding the intricate balance of factors that control the product distribution in these promiscuous enzymes. rsc.orgrsc.org
The following table summarizes findings from a study on multiproduct terpene synthases from Zea mays using deuterated substrates. rsc.org
| Substrate | Product Type | Observation | Mechanistic Implication |
| Deuterated (2E)-GDP and (2E,6E)-FDP | Alcohols | Enhanced formation compared to olefinic products | Deuterium substitution influences deprotonation pathways and carbocation stability. rsc.org |
| Deuterated (2Z)-precursors | Cyclic products | Distinct preference and enhanced turnover | The initial (2E) → (2Z) isomerization is a rate-limiting step. rsc.org |
Structural and Functional Characterization of Sesquiterpene Synthases Utilizing Deuterated Substrates
Deuterated substrates can be used in conjunction with structural studies to provide a dynamic view of the enzymatic reaction. For instance, by incubating a sesquiterpene synthase mutant with a deuterated substrate, researchers can trap and characterize reaction intermediates or shunt products. researchgate.net Analysis of these products can provide crucial information about the role of specific amino acid residues in the catalytic mechanism.
Mutagenesis studies, where specific amino acid residues in the active site are replaced, can be coupled with assays using deuterated substrates to probe the function of individual residues. researchgate.netnih.gov For example, if a mutation leads to a change in the product profile or the magnitude of the KIE when a deuterated substrate is used, it can implicate that residue in a specific step of the reaction, such as stabilizing a carbocation or acting as a general base in a deprotonation step. researchgate.net
In one study, site-directed mutagenesis of amorpha-4,11-diene synthase, combined with assays using deuterated FPP, helped to elucidate the role of a specific threonine residue in the initial isomerization of the substrate. nih.gov The mutant enzyme was unable to catalyze the isomerization and instead produced the acyclic product (E)-β-farnesene. nih.gov Such studies, which combine structural biology, enzymology, and the use of isotopically labeled substrates, are essential for a deep understanding of how these remarkable enzymes generate the vast diversity of terpenoid structures. researchgate.netnih.gov
Metabolic Pathway and Flux Analysis Utilizing Deuterium Tracers
Tracing Carbon Flux Distribution within the Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (MEP) Pathways for Terpenoid Biosynthesis
Terpenoids, a vast class of natural products, are synthesized from the five-carbon building blocks isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). annualreviews.org In most plants and some microorganisms, these precursors are produced by two spatially separate pathways: the cytosolic MVA pathway and the plastidial MEP pathway. annualreviews.orgwikipedia.orgresearchgate.net Initially, it was believed that the MVA pathway supplied precursors for sesquiterpenes (C15) like farnesene (B8742651) and triterpenes (C30), while the MEP pathway provided precursors for monoterpenes (C10), diterpenes (C20), and carotenoids (C40). researchgate.netbiorxiv.org
However, studies utilizing deuterium-labeled, pathway-specific precursors have revealed a more complex picture involving metabolic cross-talk between these compartments. researchgate.netmdpi.comresearchgate.net By feeding organisms pathway-specific labeled precursors, such as [5,5-²H₂]-mevalonic acid lactone for the MVA pathway and [5,5-²H₂]-1-deoxy-D-xylulose for the MEP pathway, researchers can determine the origin of the isoprene (B109036) units in the final terpenoid products. nih.gov
Analysis via Gas Chromatography-Mass Spectrometry (GC-MS) of the resulting volatile terpenes shows the incorporation of deuterium (B1214612). The specific mass shift and labeling pattern in a sesquiterpene like β-farnesene can quantify the relative contribution of each pathway to its biosynthesis. researchgate.netnih.gov For instance, studies in various plants have demonstrated that while sesquiterpenes are predominantly derived from the MVA pathway, a significant portion of their precursors can originate from the MEP pathway, indicating a transport of isoprenoid intermediates from the plastid to the cytosol. researchgate.netresearchgate.netnih.gov The degree of this crosstalk can vary significantly between plant species and even different tissues within the same plant. researchgate.net
Table 1: Research Findings on Pathway Contributions to Terpenoid Biosynthesis Using Deuterium Labeling
| Organism | Labeled Precursor Fed | Target Terpenoid Class | Key Finding | Reference(s) |
| Vitis vinifera (Grape) | [5,5-²H₂]-mevalonic acid lactone & [5,5-²H₂]-1-deoxy-D-xylulose | Sesquiterpenes | Precursors from both MVA and MEP pathways were incorporated, indicating transport from plastids to the cytosol for sesquiterpene synthesis. | nih.gov |
| Phaseolus lunatus (Lima Bean) | Deuterium labeled 1-deoxy-d-xylulose (B118218) & mevalolactone | Volatile Terpenes | Demonstrated that the strict separation of MVA and MEP pathways does not exist; about 80% of IPP from the MEP pathway could contribute to sesquiterpene biosynthesis after herbivory. | researchgate.net |
| Gossypium hirsutum (Cotton) | [5,5-²H₂]-1-deoxy-d-xylulose & [2-¹³C]MVA | All major isoprenoid classes | Both pathways contributed to all classes of terpenoids. The MVA pathway provided up to 50% of the substrate for some plastid-derived compounds like phytol (B49457) and carotenoids. | researchgate.net |
| Tobacco BY-2 Cells | [4-²H]DX | Plastidial Isoprenoids | Provided direct evidence for the DMAPP branch of the MEP pathway in higher plants and showed IPP can be synthesized from DMAPP in plastids. | tandfonline.com |
Quantitative Metabolic Flux Analysis (MFA) with Deuterium-Labeled Substrates in Microbial Systems
Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae has enabled the high-level production of valuable compounds like β-farnesene. frontiersin.orgresearchgate.net A key challenge in these efforts is to optimize the metabolic flux from central carbon metabolism towards the target product. frontiersin.orgresearchgate.net Quantitative Metabolic Flux Analysis (MFA) is a powerful tool used to map the rates of intracellular reactions. nih.govnih.gov
While ¹³C is the most common isotope used in MFA, deuterium labeling offers a complementary approach. rsc.orgmdpi.com In a typical MFA experiment, the microbial culture is fed a labeled substrate (e.g., deuterated glucose). nih.gov As the cells metabolize the substrate, the deuterium atoms are incorporated into various intracellular metabolites. frontiersin.org By measuring the isotopic labeling patterns of these metabolites, typically amino acids derived from central metabolic intermediates, researchers can computationally deduce the fluxes through the metabolic network. nih.govnih.gov
In the context of β-farnesene production in an engineered microbe, deuterium-based MFA can be used to:
Quantify the flux split between the native MEP pathway and a heterologously expressed MVA pathway. researchgate.netnih.gov
Identify bottlenecks in the biosynthetic pathway where flux is limited. For example, analysis might reveal the accumulation of an intermediate metabolite, suggesting that the subsequent enzymatic step is rate-limiting. frontiersin.org
For example, augmenting the metabolic flux towards the precursor farnesyl pyrophosphate (FPP) has been shown to dramatically increase α-farnesene production in E. coli. researchgate.netnih.gov MFA can precisely quantify such improvements and guide further engineering strategies, such as balancing the supply of precursors IPP and DMAPP or optimizing cofactor availability. frontiersin.orgresearchgate.net
Table 2: Examples of Metabolic Engineering in E. coli for Farnesene Production
| Strain Modification | Engineering Goal | Impact on Production | Reference(s) |
| Introduction of exogenous MVA pathway & codon-optimized α-farnesene synthase | Increase precursor (FPP) supply and enzyme expression. | Augmentation of FPP synthesis flux led to a 1.6- to 48.0-fold increase in α-farnesene. | researchgate.netnih.gov |
| Protein fusion of FPP synthase and α-farnesene synthase | Channel metabolic flow directly to farnesene synthesis. | Achieved a final titer of 380.0 mg/L, a ~317-fold increase over the initial strain. | researchgate.netnih.gov |
| Overexpression of MEP pathway enzymes (dxs, ispG, ispH) in Zymomonas mobilis | Mitigate metabolic bottlenecks and increase the IPP/DMAPP pool. | Improved β-farnesene production nearly 13-fold from the parental strain. | frontiersin.org |
| Co-expression of both MVA and MEP pathways | Increase the total supply of IPP and DMAPP. | Resulted in significantly higher isoprene production than strains with either pathway alone. | researchgate.net |
Elucidation of Biotransformation Pathways and Degradation Mechanisms using Isotopic Labeling
Understanding how a compound is metabolized or degraded within an organism or in the environment is crucial. Isotopic labeling with deuterium is a highly effective method for these studies. catalysis.denih.govnih.gov By using β-farnesene-d6 as a tracer, researchers can track its fate with high precision. medchemexpress.com Because deuterium labeling does not alter the chemical properties of the molecule, β-farnesene-d6 follows the exact same biotransformation pathways as its unlabeled counterpart. catalysis.de
When a biological system is exposed to β-farnesene-d6, any metabolites formed from it will retain the deuterium label, or a portion of it. Using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), scientists can specifically search for these deuterated compounds in complex biological samples. researchgate.netnih.gov The mass difference between the labeled precursor and its metabolites reveals the chemical modifications that have occurred, such as hydroxylation, epoxidation, or cleavage. doi.org
This approach allows for:
Unambiguous identification of metabolites : The unique isotopic signature of deuterated compounds makes them stand out from the thousands of endogenous molecules in a sample, greatly simplifying metabolite discovery. nih.gov
Mapping of degradation pathways : By identifying a series of labeled intermediates, the entire sequence of a degradation or biotransformation pathway can be pieced together. catalysis.de
Structural elucidation : High-resolution mass spectrometry can analyze the fragmentation pattern of the labeled metabolites. The mass of the fragments containing deuterium provides crucial clues about where on the original farnesene molecule the chemical modification took place. doi.org
For instance, if β-farnesene undergoes oxidative degradation, stable isotope labeling can confirm that a resulting product, such as (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), is indeed derived from farnesene's carbon skeleton. mdpi.com
Table 3: Hypothetical Biotransformation Products of β-Farnesene-d6
| Hypothetical Reaction | Expected Product | Analytical Observation |
| Epoxidation | Farnesene-d6 epoxide | Product mass is 16 Da higher than β-farnesene-d6. |
| Hydroxylation | Farnesol-d6 | Product mass is 18 Da higher than β-farnesene-d6. |
| Oxidative Cleavage | (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) fragment | A smaller, deuterated fragment would be detected, its mass corresponding to the portion of the original skeleton it represents. |
Advanced Spectroscopic and Analytical Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Beta-Farnesene-d6
NMR spectroscopy, a cornerstone of chemical analysis for elucidating molecular structure and dynamics, gains enhanced capabilities with the use of deuterated compounds like beta-farnesene-d6.
Terpenoids, including beta-farnesene (B105247), often present complex ¹H NMR spectra due to the presence of numerous protons in similar chemical environments, leading to overlapping signals. The selective incorporation of deuterium (B1214612) in beta-farnesene-d6 simplifies these complex spectra. By replacing specific protons with deuterium, the corresponding signals in the ¹H NMR spectrum disappear, which aids in the unambiguous assignment of the remaining proton signals. This simplification is crucial for the precise structural elucidation of complex terpenoids and their derivatives.
Furthermore, ²H (deuterium) NMR spectroscopy can be employed to directly observe the deuterated positions within the molecule. While less sensitive than ¹H NMR, ²H NMR provides valuable information about the electronic environment and mobility of the labeled sites.
Isotopic labeling with deuterium is a powerful technique for studying the conformational preferences and dynamic behavior of molecules. The rotational and conformational changes in a molecule can be investigated by monitoring the NMR signals of the deuterium labels. Changes in temperature or solvent can induce conformational shifts, which are reflected in the deuterium NMR spectra. This allows for a detailed understanding of the molecule's flexibility and the energy barriers between different conformations. For a molecule like beta-farnesene, which possesses several single bonds allowing for rotation, understanding its conformational landscape is key to comprehending its biological activity and chemical reactivity.
Deuterium for Structural Elucidation and Signal Assignment in Complex Terpenoids
Mass Spectrometry (MS) for Deuterated Beta-Farnesene-d6 Analysis
Mass spectrometry, which measures the mass-to-charge ratio of ions, is another analytical technique where beta-farnesene-d6 proves invaluable.
In mass spectrometry, molecules are ionized and subsequently fragment in a characteristic pattern. By comparing the mass spectra of unlabeled beta-farnesene with that of beta-farnesene-d6, researchers can elucidate the fragmentation pathways. The deuterium atoms act as labels, allowing for the tracking of specific atoms or functional groups through the fragmentation process. When a fragment contains a deuterium label, its mass will be shifted, providing direct evidence for the origin of that fragment. This information is instrumental in determining the mechanisms of fragmentation reactions, which contributes to a more fundamental understanding of ion chemistry.
One of the most significant applications of beta-farnesene-d6 is its use as an internal standard in quantitative analysis. In analytical methods, an internal standard is a known amount of a compound added to a sample to correct for variations in sample preparation and instrument response. An ideal internal standard should be chemically similar to the analyte but distinguishable from it.
Beta-farnesene-d6 is an excellent internal standard for the quantification of beta-farnesene because it has nearly identical chemical and physical properties, meaning it behaves similarly during extraction, derivatization, and chromatographic separation. However, due to its higher mass, it is easily distinguished from the non-deuterated analyte by the mass spectrometer. This allows for accurate and precise quantification of beta-farnesene in complex matrices, such as biological tissues or environmental samples.
| Property | Beta-Farnesene (Analyte) | Beta-Farnesene-d6 (Internal Standard) | Rationale for Use |
| Chemical Structure | C₁₅H₂₄ | C₁₅H₁₈D₆ | Nearly identical, ensuring similar behavior during sample processing and analysis. |
| Retention Time (GC/LC) | Very similar | Very similar | Co-elution allows for simultaneous analysis and effective correction for chromatographic variability. |
| Mass-to-Charge Ratio (m/z) | Lower | Higher (by 6 Da) | Easily distinguished by the mass spectrometer, enabling separate quantification. |
| Ionization Efficiency | Similar | Similar | Ensures a proportional response in the mass spectrometer. |
Fragmentation Pathway Analysis and Mechanism Determination Using Deuterium Enrichment
Integration of Hyphenated Techniques (e.g., GC-MS, LC-MS) with Deuterium Labeling
The combination of chromatographic separation techniques with mass spectrometry, known as hyphenated techniques, is a powerhouse in modern analytical chemistry. The use of beta-farnesene-d6 is particularly advantageous in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.
In a typical GC-MS or LC-MS workflow, the sample is first introduced into the chromatograph, which separates the different components of the mixture. These separated components then enter the mass spectrometer for detection and quantification. When beta-farnesene-d6 is used as an internal standard, it co-elutes with the native beta-farnesene. The mass spectrometer can then differentiate between the two compounds based on their mass difference, allowing for the precise quantification of the analyte even at low concentrations. This approach is widely used in metabolomics, environmental monitoring, and food and fragrance analysis.
Research in Chemical Ecology and Inter Organismal Interactions Methodological Focus
Deuterated Beta-Farnesene (B105247) as a Tracer in Semiochemical Studies
The introduction of a stable isotope label into a semiochemical like β-farnesene provides a definitive way to follow its path in ecological interactions. Researchers can introduce beta-farnesene-d6 into a system and track its movement and transformation, confident that they are observing the fate of the specific molecules they introduced. nih.gov
A key question in chemical ecology is whether an alarm signal from one individual can trigger a cascade, where surrounding individuals also begin to release the same signal, thereby amplifying it. nih.gov The use of deuterated (E)-β-farnesene (DEBF) has been pivotal in answering this question for aphid communication. nih.govscience.gov In a study on pea aphids (Acyrthosiphon pisum), researchers synthesized unam.mxunam.mxunam.mxmdpi.commdpi.commdpi.com-2H6-(E)-β-farnesene (a d6 isotopologue) and exposed aphid colonies to it. nih.gov By collecting and analyzing the volatile chemicals released from the colonies, they could differentiate between the experimentally applied DEBF and any natural, non-deuterated (E)-β-farnesene (EBF) that the aphids might have released in response. nih.gov
On the reception side, studies using various deuterated odorants have shown that insects can distinguish between isotopologues. Electrophysiological recordings from the antennae of Drosophila species revealed that deuterated and non-deuterated odorants often elicit different response amplitudes, as measured by electroantennograms (EAGs). eneuro.org This suggests that the olfactory receptors themselves can differentiate between the two forms, a finding that supports the use of deuterated compounds as distinct probes in behavioral and neurological studies. nih.goveneuro.org
Beta-farnesene is not only an aphid alarm pheromone but is also a volatile compound released by many plants, often in response to herbivory, to attract predators of those herbivores. researchgate.netnih.govoup.com This dual origin creates a challenge for researchers trying to understand which signal—the aphid's or the plant's—is salient to a predator at a given time. Beta-farnesene-d6 provides a solution. By applying the deuterated compound to a plant or an aphid colony, scientists can precisely track its journey and determine its role in mediating interactions.
The use of stable isotope-labeled compounds is a well-established methodology for tracing metabolic pathways and quantifying fluxes in biological systems. unam.mxnih.gov In the context of plant-insect interactions, beta-farnesene-d6 can be used to:
Quantify the uptake of airborne volatiles by plants or insects.
Trace the movement of the compound within an organism.
Identify metabolic products derived from the original semiochemical.
Distinguish between an exogenous (experimentally applied) signal and an endogenous (organism-produced) one, as demonstrated in the aphid alarm pheromone study. nih.gov
This ability to track the molecular fate is crucial for dissecting the complex chemical conversations that occur between plants, herbivores, and their natural enemies. researchgate.net
Investigating Emission Dynamics and Reception Mechanisms of Volatile Compounds
Methodological Advancements in Studying Behavioral Responses via Deuterated Probes
The use of deuterated probes like beta-farnesene-d6 has spurred methodological advancements by allowing for more controlled and definitive behavioral experiments. Because insects can perceive the difference between deuterated and non-deuterated odorants, these compounds can be used as distinct cues in learning and preference assays. nih.goveneuro.orgresearchgate.net
Studies have shown that insects such as fruit flies (Drosophila melanogaster) and honeybees (Apis mellifera) can be trained to discriminate between a normal odorant and its deuterated isotopologue. nih.govresearchgate.net For example, flies can be conditioned to selectively avoid either the deuterated or the common version of a compound. nih.gov This opens up new avenues for investigating the neurobiology of smell and learning.
These findings have also been instrumental in probing the fundamental mechanisms of olfaction. A long-standing debate centers on whether olfactory receptors recognize the shape of a molecule (the 'odotope' or 'lock-and-key' model) or its intramolecular vibrations (the 'vibration theory'). researchgate.net Since deuteration alters molecular mass and thus vibrational frequencies without changing the molecule's shape, deuterated compounds are ideal tools for testing these hypotheses. nih.govresearchgate.net The fact that insects can distinguish between isotopologues provides evidence that molecular vibrations may play a role in odor recognition, a methodological leap made possible by the use of deuterated probes. nih.goveneuro.orgresearchgate.net
Summary of Behavioral and Electrophysiological Responses to Deuterated Odorants
| Organism | Methodology | Observation | Implication | Reference |
|---|---|---|---|---|
| Drosophila species | Electroantennogram (EAG) | Different EAG amplitudes in response to normal vs. deuterated odorants. | Olfactory receptors can differentiate between isotopologues at a physiological level. | eneuro.org |
| Drosophila melanogaster | T-maze behavioral assay / Conditioning | Flies can distinguish between and be trained to avoid specific isotopologues. | Supports the idea that molecular vibrations are a salient cue for olfactory discrimination and learning. | nih.gov |
Biotechnological and Synthetic Biology Research
Deuterated Beta-Farnesene (B105247) in Engineered Microbial Systems for Enhanced Biosynthesis
Microbial systems, such as Escherichia coli and Saccharomyces cerevisiae (yeast), are frequently engineered to produce a variety of valuable chemicals, including terpenoids like farnesene (B8742651). encyclopedia.puboup.comnih.gov These microorganisms offer a sustainable and scalable alternative to traditional chemical synthesis or extraction from natural sources. encyclopedia.pubsciepublish.com The introduction of heterologous genes and entire metabolic pathways is a common strategy in this field. nih.gov Beta-farnesene-d6 plays a crucial role in understanding and enhancing the efficiency of these engineered systems.
Optimization of Terpenoid Biosynthetic Pathways Through Isotopic Tracing
Isotopic tracing is a fundamental technique used to unravel the complexities of metabolic pathways. nih.gov By introducing a labeled compound, such as beta-farnesene-d6, researchers can follow the flow of atoms through a series of biochemical reactions. This provides invaluable insights into the biosynthesis of target molecules.
For instance, deuterium (B1214612) labeling of precursors helps determine the specific biosynthetic pathways utilized by an organism. In the context of terpenoid production, understanding whether the mevalonate (B85504) (MVA) or the 1-deoxy-D-xylulose (B118218) 5-phosphate (DXP) pathway is the primary source of precursors is critical for targeted metabolic engineering. nih.govresearchgate.net Studies have shown that both pathways can contribute to sesquiterpene biosynthesis in some organisms, indicating a transport of precursors between different cellular compartments. nih.gov
The use of deuterated precursors, like d6-geranyl diphosphate (B83284), has been instrumental in confirming the production of deuterated farnesene, demonstrating the functional expression of a farnesene synthase gene. This approach allows for the precise identification of active pathways and potential bottlenecks, guiding the optimization of gene expression and enzyme activity to enhance the production of the desired terpenoid. portlandpress.comsysbio.se
Elucidation of Metabolic Flux Distribution in Recombinant Strains
Metabolic flux analysis (MFA) is a quantitative method used to determine the rate of metabolic reactions within a biological system. researchgate.netcreative-proteomics.com The use of stable isotope tracers, such as deuterated compounds, is central to MFA. researchgate.netcreative-proteomics.complos.org By analyzing the isotopic labeling patterns in metabolic intermediates and final products, researchers can map the distribution of carbon and other elements throughout the metabolic network. plos.orgisotope.com
In engineered microorganisms, introducing new biosynthetic pathways can create a metabolic burden and alter the natural flux distribution. nih.gov Beta-farnesene-d6 can be used as an internal standard or tracer to quantify the flux towards farnesene production relative to other competing pathways, such as sterol biosynthesis. nih.gov This information is vital for identifying metabolic nodes where flux is diverted away from the target product. researchgate.net
For example, studies in Saccharomyces cerevisiae have used MFA to understand how to redirect carbon flux from central metabolism towards the production of sesquiterpenes. sysbio.se By understanding the flux distribution, engineers can implement strategies like overexpressing key enzymes in the desired pathway or down-regulating competing pathways to channel more precursors towards the synthesis of farnesene. frontiersin.orgmdpi.com
Investigation of Cofactor Dynamics and Metabolic Balancing in Engineered Organisms
The efficiency of biosynthetic pathways is heavily dependent on the availability of cofactors, such as NADPH and NADH, which provide the necessary reducing power for many enzymatic reactions. frontiersin.orgnih.gov Engineering microorganisms for high-level production of compounds like farnesene can lead to an imbalance in the intracellular cofactor pool, which can limit productivity. nih.govnih.gov
Metabolic engineering strategies often involve manipulating the expression of enzymes that regenerate or interconvert cofactors to alleviate these imbalances. sciepublish.comasm.org For instance, replacing an NADH-dependent enzyme with an NADPH-dependent one can shift the cofactor balance to favor a specific biosynthetic pathway. sciepublish.com The success of such interventions can be indirectly assessed by measuring the resulting changes in the production of the target compound, which can be accurately quantified using a deuterated standard like beta-farnesene-d6. By understanding and addressing cofactor imbalances, researchers can significantly improve the yields of desired products in engineered microbial systems. exlibrisgroup.com
Interactive Data Table: Research Findings on Engineered Farnesene Production
| Microorganism | Engineering Strategy | Farnesene Titer | Reference |
| Saccharomyces cerevisiae | Overexpression of β-farnesene synthase, protein engineering, and system metabolic engineering. | 55.4 g/L | the-innovation.org |
| Saccharomyces cerevisiae | Repurposed artemisinic acid production strain. | >130 g/L | oup.com |
| Escherichia coli | Overexpression of β-farnesene synthase, IDI, and FPPs. | 8.74 g/L | encyclopedia.pub |
| Yarrowia lipolytica | Fusion expression of farnesene synthase and FPPs. | 25.55 g/L | encyclopedia.pub |
| Zymomonas mobilis | Overexpression of AaBFS and optimization of MEP pathway and fermentation conditions. | 159.70 mg/L | frontiersin.org |
Future Research Directions and Methodological Innovations
Integration of Advanced Multi-Omics Data with Deuterium (B1214612) Tracing for Systems-Level Understanding
The integration of data from various "omics" fields—genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of biological systems. frontlinegenomics.comgenexplain.com Deuterium tracing, using compounds like beta-farnesene-d6, adds a crucial dynamic layer to these static snapshots. By tracing the metabolic fate of the deuterated farnesene (B8742651) backbone, researchers can elucidate complex metabolic pathways and fluxes in real-time.
Future research will focus on developing sophisticated computational models to integrate the vast datasets generated by multi-omics platforms with the dynamic information from deuterium tracing studies. frontlinegenomics.com This will enable a systems-level understanding of how genetic and environmental perturbations affect metabolic networks. For instance, by introducing beta-farnesene-d6 into a microbial system engineered for biofuel production, researchers can trace the flow of carbon through various metabolic pathways, identify bottlenecks, and optimize strains for higher yields. This integrated approach can reveal not just correlations but causal relationships between different molecular layers, providing a more complete picture of cellular function. genexplain.com
A key challenge lies in the development of analytical platforms, such as X13CMS, capable of analyzing untargeted metabolomic data to identify and quantify isotopically labeled compounds. nih.gov These tools are essential for discovering unexpected metabolic transformations and comparing pathway activities across different conditions. nih.gov
Development of Novel and High-Throughput Deuteration Strategies for Complex Natural Products
The synthesis of specifically deuterated complex natural products like beta-farnesene-d6 is often a significant bottleneck. Current methods can be laborious and may not be suitable for all classes of compounds. Future research will undoubtedly focus on the development of novel and high-throughput deuteration strategies.
Recent advancements in catalysis, including the use of transition metals like palladium and iridium, have shown promise for the site-selective deuteration of organic molecules. acs.orgsnnu.edu.cnresearchgate.net These methods often utilize directing groups to achieve high regioselectivity, allowing for the precise installation of deuterium atoms at specific positions within a molecule. snnu.edu.cn The development of new catalytic systems that are more versatile and can be applied to a broader range of natural product scaffolds is a critical area of future research. researchgate.netresearchgate.net
Furthermore, innovative approaches such as photocatalysis and electrocatalysis are emerging as powerful tools for deuteration under mild conditions. acs.orgresearchgate.net These methods offer the potential for more sustainable and efficient syntheses of deuterated compounds. The development of high-throughput screening methods to rapidly identify optimal catalysts and reaction conditions will be crucial for accelerating the discovery of new deuteration strategies. marquette.edu This will enable the creation of diverse libraries of deuterated natural products, including various isotopomers of farnesene, for a wide range of research applications.
Advancements in in situ Spectroscopic Techniques for Deuterated Compound Analysis in Biological Systems
The ability to observe and quantify deuterated compounds directly within living systems is paramount for understanding their dynamic behavior. Advancements in in situ spectroscopic techniques are therefore essential for fully realizing the potential of probes like beta-farnesene-d6.
Raman Spectroscopy: In situ Raman spectroscopy is a powerful, non-invasive technique for monitoring chemical changes in real-time. acs.org The incorporation of deuterium into a molecule results in a characteristic shift in its Raman spectrum, allowing for the specific detection of deuterated compounds. researchgate.netnih.gov Future developments will likely focus on enhancing the sensitivity and spatial resolution of in situ Raman microscopy, enabling the visualization of metabolic processes at the single-cell level. nih.gov Techniques like Surface-Enhanced Raman Scattering (SERS) can provide significant signal enhancement, allowing for the detection of even minute quantities of deuterated metabolites. acs.org
NMR Spectroscopy: Deuterium NMR (²H-NMR) is another key technique for studying deuterated compounds. wikipedia.orgsigmaaldrich.com While it has lower resolution than proton NMR, it is highly specific for deuterated species. wikipedia.orgsigmaaldrich.com The development of in situ NMR techniques, such as those used to study supercapacitors, holds promise for real-time monitoring of metabolic processes in biological samples. acs.org Future advancements may include the development of more sensitive probes and pulse sequences tailored for in situ deuterium detection, allowing for the non-invasive tracking of metabolic pathways in living organisms. usf.edunih.gov
FTIR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy also offers a means for the in situ determination of deuterium content, particularly in aqueous environments. rsc.org Recent developments have demonstrated the potential for online, real-time measurements of D/H ratios, which could be adapted for monitoring biological systems. rsc.org
The continued development and integration of these advanced analytical techniques will be critical for unlocking the full potential of deuterated compounds like beta-farnesene-d6 in future research endeavors.
Q & A
Q. What is the ecological significance of β-Farnesene-d6 in predator-prey interactions?
β-Farnesene-d6, a deuterated analog of the aphid alarm pheromone (E)-β-farnesene, is used to trace ecological interactions. Researchers employ gas chromatography-mass spectrometry (GC-MS) to quantify its emission rates in aphid-infested plants and assess its role in attracting predators like Episyrphus balteatus larvae. Methodological frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) ensure experimental rigor, e.g., comparing deuterated vs. non-deuterated compound stability in field trials .
Q. How is β-Farnesene-d6 synthesized for isotopic labeling studies?
Synthesis involves deuterium incorporation at specific carbon positions using β-farnesene synthase (EC 4.2.3.47) and deuterated isopentenyl diphosphate precursors. Researchers optimize reaction conditions (pH, temperature) to maximize yield and isotopic purity, validated via nuclear magnetic resonance (NMR) and high-resolution MS .
Q. What analytical methods are used to quantify β-Farnesene-d6 in plant tissues?
Solid-phase microextraction (SPME) coupled with GC-MS is standard. Calibration curves using deuterated internal standards account for matrix effects. Recent studies highlight the need for tissue-specific protocols due to variations in terpenoid accumulation (e.g., pyrethrum flowers vs. aphid cornicles) .
Advanced Research Questions
Q. How can experimental designs resolve contradictions in β-Farnesene-d6’s role across insect species?
Conflicting data on its repellent vs. attractant effects require controlled meta-analyses. For example, dual-choice olfactometer assays with Spodoptera exigua larvae exposed to β-Farnesene-d6 revealed disrupted juvenile hormone pathways, whereas aphid predators showed enhanced attraction. Frameworks like PEO (Population, Exposure, Outcome) help isolate variables .
Q. What molecular mechanisms explain β-Farnesene-d6’s impact on gene expression in herbivores?
RNA sequencing and qPCR (2^(-ΔΔCT method) identify JH-related gene modulation. In S. exigua, β-Farnesene-d6 downregulates CYP15A1, critical for JH synthesis. Researchers must validate findings across developmental stages and control for deuterium kinetic isotope effects .
Q. How does isotopic labeling affect β-Farnesene-d6’s volatility and bioactivity compared to the native compound?
Deuterium substitution alters vapor pressure and binding affinity to odorant-binding proteins. Headspace collection paired with electroantennography (EAG) quantifies differences in receptor neuron activation. Studies show a 10–15% reduction in volatility, impacting field deployment strategies .
Methodological Frameworks for Hypothesis Testing
Q. Which frameworks ensure rigor in studying β-Farnesene-d6’s biosynthetic pathways?
The FINER model (Feasible, Interesting, Novel, Ethical, Relevant) guides hypothesis formulation. For instance, enzyme kinetics studies using recombinant β-farnesene synthase must address isotopic interference in activity assays. Ethical considerations include non-target organism impacts .
Q. How to design longitudinal studies tracking β-Farnesene-d6 degradation in soil ecosystems?
Use PICOT: Population (soil microbiota), Intervention (d6-labeled compound), Comparison (natural β-farnesene), Outcome (degradation rate via <sup>13</sup>C-NMR), Time (0–90 days). Isotope ratio monitoring ensures accurate decay profiling .
Data Analysis and Interpretation
Q. What statistical approaches address variability in β-Farnesene-d6 emission data across plant genotypes?
Multivariate ANOVA accounts for genotype × environment interactions. For example, Arabidopsis ecotypes with varying terpene synthase activity show 20–40% emission differences. Principal component analysis (PCA) clusters genotypes by volatile profiles, aiding biomarker identification .
Q. How to reconcile discrepancies between lab and field data on β-Farnesene-d6’s ecological efficacy?
Mixed-effects models control for confounding variables (e.g., temperature, predator density). A 2022 study found lab-based EAG responses overestimated field attraction by 25%, highlighting the need for cross-validation via mark-release-recapture experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
